2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxin ring, a trifluoromethyl group, and a sulfonamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfonamide Group: The benzodioxin derivative is then reacted with methylsulfonyl chloride in the presence of a base such as sodium carbonate to introduce the sulfonamide group.
Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the sulfonamide derivative with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxin or sulfonamide derivatives.
Scientific Research Applications
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antibacterial and enzyme inhibitor, making it a candidate for drug development.
Biological Studies: It can be used to study enzyme inhibition mechanisms and protein interactions.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can coordinate with metal ions in enzyme active sites, inhibiting enzyme activity.
Protein Binding: The compound can bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A related compound with similar antibacterial properties.
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: Compounds with potential therapeutic applications for Alzheimer’s disease.
Uniqueness
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c1-29(25,26)23(12-6-7-15-16(10-12)28-9-8-27-15)11-17(24)22-14-5-3-2-4-13(14)18(19,20)21/h2-7,10H,8-9,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQKZPNZBKHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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